molecular formula C10H8BrNO3 B1618709 (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid CAS No. 59652-96-9

(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid

Cat. No. B1618709
CAS RN: 59652-96-9
M. Wt: 270.08 g/mol
InChI Key: ACABGZCLDYKQMC-UHFFFAOYSA-N
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Description

(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid, also known as 3-bromo-2-carboxyprop-2-enoic acid, is an organic compound that is widely used in scientific research and laboratory experiments. It is a carboxylic acid derivative with a bromine substituent on the phenyl group. It has a wide range of applications in organic synthesis and is used as a reagent in a variety of reactions. 3-bromo-2-carboxyprop-2-enoic acid has been studied extensively in the fields of biochemistry and physiology, and is used in the synthesis of various compounds.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates the utility of structurally related bromophenyl-carbamoyl propenoic acids in synthesizing novel heterocyclic compounds with potential antibacterial activities. For example, 4-(4-bromophenyl)-4-oxobut-2-enoic acid served as a precursor for a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These were synthesized through reactions with various chemicals under Aza–Michael addition conditions, followed by further transformations to form novel heterocycles, highlighting the importance of bromophenyl derivatives in medicinal chemistry and drug development processes (El-Hashash et al., 2015).

Structural and Spectroscopic Characterization

Another related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, underwent comprehensive characterization using X-ray crystallography, spectroscopy, and DFT calculations. This research provides valuable insights into the structural stability, intermolecular interactions, and vibrational modes of such compounds, contributing to the fundamental understanding of their physicochemical properties (Venkatesan et al., 2016).

Antibacterial Activity of Oxadiazoles

Fatty acid hydrazides derived from similar structural moieties have been used to synthesize biologically active oxadiazoles, demonstrating significant antibacterial activity. This underscores the potential of carbamoyl propenoic acid derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Banday et al., 2010).

Antioxidant and Enzyme Inhibitory Actions

Novel bromophenols, synthesized from benzoic acids and methoxylated bromophenols, demonstrated potent antioxidant activities and enzyme inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases. This research highlights the potential therapeutic applications of bromophenyl derivatives in treating diseases associated with oxidative stress and enzyme dysregulation (Öztaşkın et al., 2017).

Wastewater Treatment

Carbamoyl benzoic acids, related in structure to the compound of interest, have been explored as new agents in the coagulation-flocculation processes of wastewater treatment. Their ability to bind hazardous heavy metals like Pb2+, Cu2+, and Hg2+ highlights their potential utility in environmental remediation efforts (Martinez-Quiroz et al., 2017).

properties

IUPAC Name

(Z)-4-(3-bromoanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACABGZCLDYKQMC-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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